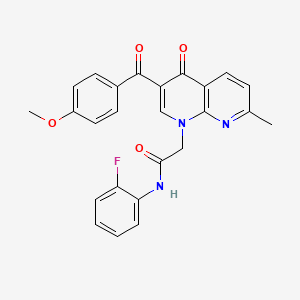

N-(2-fluorophenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

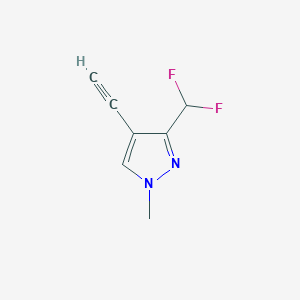

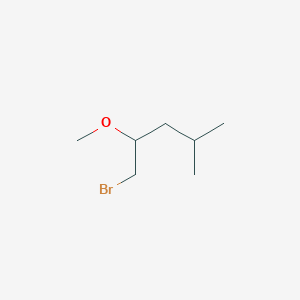

The synthesis of naphthyridine derivatives involves multi-step chemical reactions, starting from common intermediates such as chloro-naphthyridin-yl acetamides or pyrazole with substitutions. These reactions proceed under controlled conditions, utilizing various reagents to introduce specific functional groups, resulting in the targeted compound. Methods like N-chloroacetylation and N-alkylation are common in synthesizing these derivatives, characterized by techniques such as NMR, IR, and mass spectra to confirm their structures (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-fluorophenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is often analyzed using crystallography and spectroscopic methods. These analyses reveal planar molecular configurations, with functional groups such as methoxy and fluoro substituents influencing the overall geometry and electronic distribution. Hydrogen bonding and pi-interactions play significant roles in stabilizing these structures, impacting their chemical behavior and interactions (H. Yathirajan, B. Narayana, K. Sunil, B. Sarojini, & Michael Bolte, 2007).

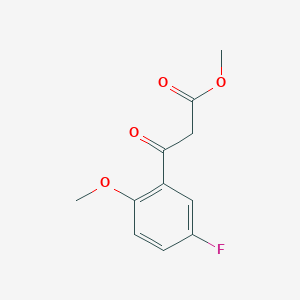

Chemical Reactions and Properties

Naphthyridine derivatives engage in various chemical reactions, including condensation, acetylation, and cyclization. These reactions are influenced by the presence of specific functional groups, leading to the formation of compounds with distinct chemical properties. The reactivity of these compounds can be modified through structural alterations, such as substituting hydrogen atoms with fluorine, to enhance their stability and chemical activity. The synthesis process and the resulting chemical reactions highlight the compounds' versatility and potential for further chemical modifications (D. Nandini, M. Asthana, T. Gupta, R. Singh, & R. M. Singh, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

- A study by Sunder and Maleraju (2013) involved the synthesis of eight derivatives of a compound structurally similar to the one . The chemical structures of these compounds were confirmed through various spectroscopic methods, including 1H NMR, IR, and Mass spectra (K. Sunder & Jayapal Maleraju, 2013).

- Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized several derivatives of a compound with structural similarities, starting from a common intermediate. The structures of these new compounds were elucidated by IR, NMR, Mass spectra, and elemental analysis (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Biological Activities

- The compounds synthesized in Sunder and Maleraju's study were tested for anti-inflammatory activity, with some showing significant activity. This suggests potential therapeutic applications for structurally similar compounds in inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

- The antibacterial activity of the synthesized compounds in the study by Ramalingam, Ramesh, and Sreenivasulu was also significant, indicating potential for these compounds in antibacterial applications (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Spectroscopic and Quantum Studies

- A study by Mary et al. (2020) involved spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. The compounds showed good light harvesting efficiency and free energy of electron injection, indicating potential for use in photovoltaic cells (Y. Mary et al., 2020).

Antibacterial and Antioxidant Activities

- Research by Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives and evaluated their antibacterial and antifungal activities. Several compounds showed significant activity, comparable to standard antibiotics (M. Helal et al., 2013).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O4/c1-15-7-12-18-24(32)19(23(31)16-8-10-17(33-2)11-9-16)13-29(25(18)27-15)14-22(30)28-21-6-4-3-5-20(21)26/h3-13H,14H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLWEIGZZQYFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)

methanone](/img/structure/B2492533.png)

![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)